Liriopeoside A
Description
Liriopeoside A (1β,6α-dihydroxy-cis-eudesm-3-ene-6-O-β-D-glucopyranoside) is a eudesmane-type sesquiterpene glucoside isolated from the fibrous roots of Liriope muscari, a perennial plant native to East Asia. This species has been traditionally used in Chinese medicine as an expectorant, antitussive, and anti-inflammatory agent . The compound was identified through bioassay-guided fractionation of the ethanol extract of L. muscari roots, which demonstrated significant nematocidal activity against the pine wood nematode (Bursaphelenchus xylophilus), a pest responsible for devastating pine wilt disease .
The structure of this compound was elucidated using 1D/2D NMR and mass spectrometry (MS), revealing a eudesmane skeleton with a glucose moiety at the C-6 position. Its biological activity is attributed to the specific stereochemistry of hydroxyl groups at C-1 (β-configuration) and C-6 (α-configuration), which enhance its interaction with nematode cellular targets . With a median lethal concentration (LC50) of 82.84 μg/mL against B. xylophilus, this compound outperforms both the crude ethanol extract (LC50 = 182.56 μg/mL) and other structurally related compounds isolated from the same source .
Properties
Molecular Formula |
C21H36O7 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8aR)-5-hydroxy-4a,8-dimethyl-2-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O7/c1-10(2)12-7-8-21(4)14(23)6-5-11(3)15(21)19(12)28-20-18(26)17(25)16(24)13(9-22)27-20/h5,10,12-20,22-26H,6-9H2,1-4H3/t12-,13+,14+,15-,16+,17-,18+,19+,20-,21-/m0/s1 |
InChI Key |
XVRMQCBYHLAHLK-GSAQYRDCSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@@H]1[C@@H]([C@@H](CC2)C(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Canonical SMILES |
CC1=CCC(C2(C1C(C(CC2)C(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |
Synonyms |
liriopeoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Liriopeoside A belongs to a class of eudesmane sesquiterpene glucosides, which share a common tricyclic carbon skeleton but differ in substituent groups and stereochemistry. Below is a detailed comparison with two co-isolated analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Structural Differences:
Hydroxyl Group Configuration: this compound has a 1β,6α-dihydroxy configuration, while its analog 1β,6β-dihydroxy-cis-eudesm-3-ene-6-O-β-D-glucopyranoside features a 1β,6β-dihydroxy arrangement. This minor stereochemical variation at C-6 reduces the latter’s nematocidal efficacy by nearly twofold (LC50 = 153.39 μg/mL vs. 82.84 μg/mL), highlighting the critical role of α-oriented hydroxyl groups in bioactivity . The 1,4-epoxy derivative lacks hydroxyl groups at C-1 and C-4, instead forming an oxygen bridge. This structural modification drastically reduces potency (LC50 = 339.76 μg/mL), suggesting hydroxyl groups are essential for target binding .
Glucose Moiety: All three compounds retain the glucopyranoside group at C-6, indicating its role in solubility and cellular uptake rather than direct toxicity .
Research Findings and Discussion
Nematocidal Activity and Structure-Activity Relationships (SAR)
The nematocidal activity of this compound and its analogs correlates strongly with hydroxyl group positioning and functional group chemistry:
- Superior Activity of this compound: The 1β,6α-dihydroxy configuration maximizes hydrogen-bonding interactions with nematode proteins or lipids, enhancing penetration into cellular membranes.
- Reduced Efficacy in 1β,6β Isomer : The axial 6β-hydroxyl group may sterically hinder interactions with target sites, reducing binding efficiency .
- Epoxy Group Detriment : The 1,4-epoxy bridge eliminates two hydroxyl groups, critical for bioactivity, while introducing electronic and steric effects that further diminish potency .
Comparative Analysis with Crude Extract
The crude ethanol extract of L. muscari roots exhibited an LC50 of 182.56 μg/mL, which is less potent than pure this compound but more effective than its 1β,6β and epoxy analogs. This suggests synergism between this compound and minor constituents in the extract, though antagonistic effects from other compounds cannot be ruled out .
Q & A
Q. What are the standard methodologies for isolating Liriopeoside A from natural sources, and how can purity be validated?
this compound is typically isolated using chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. To ensure purity, researchers should employ spectroscopic methods (NMR, MS) and cross-validate results with published spectral data. Purity validation requires ≥95% chromatographic peak area (HPLC/UV) and absence of impurities in LC-MS profiles. Replicating protocols from peer-reviewed studies on related saponins is critical for consistency .
Q. How can researchers structurally characterize this compound, and what analytical techniques are essential?
Structural elucidation involves a combination of NMR (¹H, ¹³C, 2D experiments like COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Comparative analysis with structurally similar compounds (e.g., ophiopogonins) is recommended to confirm glycosidic linkages and aglycone configuration. Detailed protocols for spectral interpretation are outlined in analytical chemistry guidelines .
Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?
Common models include:
- Anti-inflammatory assays : LPS-induced NO production in RAW 264.7 macrophages.
- Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, A549).
- Antioxidant tests : DPPH/ABTS radical scavenging. Researchers must include positive controls (e.g., dexamethasone for inflammation) and validate results across triplicate experiments to address variability .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?
Use logarithmic concentration gradients (e.g., 0.1–100 μM) and calculate IC₅₀/EC₅₀ values via nonlinear regression (GraphPad Prism). Include vehicle controls and cytotoxicity assays (e.g., LDH release) to distinguish specific effects from general toxicity. Statistical significance (p < 0.05) must be assessed using ANOVA with post-hoc tests .
Advanced Research Questions
Q. What strategies optimize the total synthesis of this compound, and how are stereochemical challenges addressed?
Retrosynthetic analysis should focus on modular assembly of the aglycone and sugar moieties. Stereoselective glycosylation (e.g., Schmidt’s method) and protecting group strategies (e.g., TBS for hydroxyl groups) are critical. Characterization of intermediates via X-ray crystallography or NOE experiments ensures stereochemical fidelity. Collaborative validation with independent labs is advised to confirm reproducibility .
Q. How can in vivo pharmacokinetic studies of this compound be designed to assess bioavailability and metabolite profiling?
Administer this compound via oral/intravenous routes in rodent models and collect plasma/tissue samples at timed intervals. Quantify parent compound and metabolites using LC-MS/MS. Apply non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. Include mass balance studies with radiolabeled analogs to track distribution .
Q. What molecular mechanisms underlie contradictory reports of this compound’s pro-apoptotic vs. anti-apoptotic effects?
Context-dependent effects may arise from cell-type-specific signaling pathways (e.g., NF-κB inhibition in cancer vs. activation in immune cells). Researchers should perform transcriptomic profiling (RNA-seq) and pathway enrichment analysis (KEGG, GO) to identify modulated targets. Co-treatment with pathway inhibitors (e.g., JNK inhibitors) can isolate mechanistic contributions .
Q. How should researchers validate bioassays for this compound to minimize batch-to-batch variability?
Standardize cell culture conditions (passage number, serum lot) and compound storage (lyophilized, −80°C). Implement intra- and inter-laboratory reproducibility checks using reference standards (e.g., commercially available ophiopogonin D). Statistical tools like coefficient of variation (CV < 15%) and Bland-Altman plots assess assay consistency .
Q. What computational approaches predict this compound’s molecular targets, and how are false positives mitigated?
Use molecular docking (AutoDock Vina) against databases like PDB or ChEMBL, followed by molecular dynamics simulations (GROMACS) to assess binding stability. False positives are reduced by cross-referencing with experimental data (SPR binding assays) and literature-curated target lists. Apply strict docking scores (ΔG < −7 kcal/mol) and cluster analysis .
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?
Discrepancies often stem from differences in assay conditions (e.g., serum concentration, incubation time). Conduct a systematic review (PRISMA guidelines) to identify confounding variables and perform meta-analysis (RevMan) to calculate pooled effect sizes. Experimental replication under standardized protocols is essential .
Methodological Considerations
- Data Presentation : Follow journal-specific guidelines for tables/figures. For example, NMR shifts should be reported to two decimal places, and dose-response curves must include error bars and R² values .
- Ethical Compliance : In vivo studies require IACUC approval, with sample sizes justified by power analysis (G*Power) to minimize animal use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
